molecular formula C8H8N2O B1326411 4-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 944900-76-9

4-methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1326411
CAS No.: 944900-76-9
M. Wt: 148.16 g/mol
InChI Key: LNIKWYIVQUDQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: The synthesis of pyrrolo[3,2-c]pyridine derivatives involves complex chemical processes. For example, pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids and their derivatives have been synthesized using various starting materials and cyclization techniques, demonstrating the compound's versatility in chemical synthesis (Bencková & Krutošíková, 1997).
  • Photophysical and Photochemical Properties: Studies on 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT), a derivative of pyrrolo[3,4-c]pyridine, have revealed significant insights into its large Stokes shift, specific changes in dipole moments under electronic excitation, and photostability, which are crucial for understanding its potential applications in fluorescence and physiological applications (Bashmakova et al., 2021).

Biological and Pharmacological Applications

  • Kinase Inhibition: Pyrrolo[3,2-c]pyridine derivatives have been studied for their role as c-Met kinase inhibitors, which are important in cancer treatment. Through docking and quantitative structure–activity relationship (QSAR) studies, these compounds have shown potential in inhibiting kinase activity, making them significant in cancer research (Caballero et al., 2011).
  • Biological Activities of Derivatives: The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, which are structural isomers of 4-methoxy-1H-pyrrolo[3,2-c]pyridine, indicates their potential in treating diseases of the nervous and immune systems, along with antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Chemical Stability and Reactions

  • Stability in Aqueous Solutions: The stability of 4-methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl derivative of Pyrrolo[3,4-c]pyridine has been extensively studied in aqueous solutions. These studies are vital for understanding its behavior under various conditions, which is crucial for its application in pharmaceutical formulations (Muszalska & Bereda, 2008).
  • Novel Synthesis Methods: Research has also focused on developing new methods for synthesizing pyrrolo[3,2-c]pyridine derivatives. For instance, a study presented a metal-free method for creating polysubstituted pyrrolo[3,2-c]pyridin-4-one derivatives, showcasing the compound's adaptability in chemical synthesis and potential for creating functionally diverse molecules (Li et al., 2020).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, and P402 + P404 .

Future Directions

While specific future directions for 4-methoxy-1H-pyrrolo[3,2-c]pyridine are not mentioned, research into similar compounds suggests potential applications in pain management and other medical fields .

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like carbonic anhydrase ix (caix) , and receptors like fibroblast growth factor receptor 1 (FGFR1) . These targets play crucial roles in cellular processes such as regulation of pH and cell proliferation.

Mode of Action

Based on the activity of structurally similar compounds, it can be inferred that it may interact with its targets, leading to changes in their function . For instance, it might inhibit the activity of enzymes or receptors, thereby modulating the cellular processes they are involved in.

Biochemical Pathways

Related compounds have been shown to impact pathways associated with glucose metabolism and cell proliferation . The compound’s interaction with its targets could lead to downstream effects on these and potentially other pathways.

Result of Action

Similar compounds have been found to exhibit effects such as reduced blood glucose levels and decreased cell proliferation , suggesting potential therapeutic applications in conditions like diabetes and cancer.

Biochemical Analysis

Biochemical Properties

4-methoxy-1H-pyrrolo[3,2-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the fibroblast growth factor receptor (FGFR) family. This compound has been shown to inhibit the activity of FGFR1, FGFR2, and FGFR3, which are involved in cell proliferation, differentiation, and survival . The inhibition of these receptors by this compound leads to the suppression of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cellular growth and survival .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . In particular, this compound has demonstrated significant anti-proliferative effects on breast cancer cells, leading to cell cycle arrest and programmed cell death . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer properties.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and the modulation of enzyme activity. This compound binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . The inhibition of FGFRs by this compound leads to the suppression of key signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Furthermore, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins involved in cellular growth and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on FGFRs and continues to suppress cancer cell proliferation and migration . Prolonged exposure to this compound may lead to adaptive cellular responses, such as the upregulation of alternative signaling pathways, which can mitigate its therapeutic efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively inhibits tumor growth and reduces metastasis without causing significant toxicity . At high doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for careful dose titration to achieve optimal therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic flux of this compound and its metabolites can influence their bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, such as albumin, affecting its distribution and half-life in the bloodstream . The localization and accumulation of this compound in specific tissues can impact its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Additionally, this compound can be targeted to specific cellular compartments, such as the nucleus, through post-translational modifications and targeting signals . The subcellular distribution of this compound can influence its ability to modulate gene expression and cellular signaling pathways .

Properties

IUPAC Name

4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-6-2-4-9-7(6)3-5-10-8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIKWYIVQUDQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646637
Record name 4-Methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944900-76-9
Record name 4-Methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-methoxy-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 3
Reactant of Route 3
4-methoxy-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 4
Reactant of Route 4
4-methoxy-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 5
Reactant of Route 5
4-methoxy-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 6
Reactant of Route 6
4-methoxy-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.